

A Technical Guide to the Historical Development of Hydrofluorocarbon Refrigerants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1,1,2,2-Pentafluoropropane*

Cat. No.: *B162932*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context of hydrofluorocarbon (HFC) refrigerant development, tracing the scientific and regulatory drivers that shaped the transition between different generations of refrigerants. The evolution from chlorofluorocarbons (CFCs) to hydrochlorofluorocarbons (HCFCs), then to HFCs, and onward to hydrofluoroolefins (HFOs) and natural refrigerants, is a compelling example of chemical innovation in response to pressing environmental concerns.

The Pre-HFC Era: Early Refrigerants and the Rise of CFCs

The advent of mechanical refrigeration in the mid-19th century relied on a variety of substances that were effective but often toxic, flammable, or both.^[1] Early refrigerants included ammonia (R-717), sulfur dioxide (R-764), and methyl chloride (R-40). While functional, their hazardous properties limited their widespread use, particularly in domestic applications.

The 1930s marked a revolutionary step with the introduction of chlorofluorocarbons (CFCs), such as R-12 (dichlorodifluoromethane).^{[1][2][3]} These compounds were hailed for their non-toxic, non-flammable, and highly stable nature, making them ideal for a wide range of applications, from refrigerators and air conditioners to aerosol propellants.^{[1][2]} For several decades, CFCs were the industry standard.

The Ozone Crisis and the Transition to HCFCs

In the 1970s, a growing body of scientific evidence revealed that the chemical stability of CFCs allowed them to persist in the atmosphere and reach the stratosphere.^[2] Once in the stratosphere, they are broken down by ultraviolet radiation, releasing chlorine atoms that catalytically destroy the ozone layer, which protects the Earth from harmful UV radiation.^[2] This discovery led to international concern and culminated in the signing of the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987.^[2] This landmark treaty mandated the phase-out of CFCs.

As an interim solution, hydrochlorofluorocarbons (HCFCs) were introduced.^{[2][4]} HCFCs, such as R-22 (chlorodifluoromethane), contain hydrogen, which makes them less stable in the atmosphere and therefore have a lower Ozone Depletion Potential (ODP) than CFCs.^{[4][5]} However, they still contained chlorine and contributed to ozone depletion, albeit to a lesser extent.^[4] Consequently, the Montreal Protocol was later amended to also phase out HCFCs.^{[4][6]}

The Rise of HFCs: A Solution for Ozone, A Problem for Climate

In the search for non-ozone-depleting alternatives, hydrofluorocarbons (HFCs) emerged as a leading replacement for CFCs and HCFCs.^[2] HFCs, such as R-134a (1,1,1,2-tetrafluoroethane), do not contain chlorine and therefore have an ODP of zero.^{[2][5]} They possess favorable thermodynamic properties, making them efficient refrigerants.^[7]

However, the widespread adoption of HFCs brought a new environmental challenge to the forefront: global warming. HFCs are potent greenhouse gases, with a high Global Warming Potential (GWP), meaning they are very effective at trapping heat in the atmosphere.^{[2][5]}

The Climate Challenge and the Dawn of HFOs and Natural Refrigerants

The growing concern over the contribution of HFCs to climate change led to further international action. The Kigali Amendment to the Montreal Protocol, adopted in 2016, established a global phase-down of the production and consumption of HFCs.^{[8][9][10]}

This regulatory shift spurred the development of the fourth generation of fluorinated refrigerants: hydrofluoroolefins (HFOs).^[11] HFOs, such as R-1234yf, have a very low GWP and a zero ODP.^[8] They are characterized by a carbon-carbon double bond, which makes them more reactive in the atmosphere and thus have a shorter atmospheric lifetime.

Alongside HFOs, there has been a renewed interest in "natural" refrigerants, such as ammonia (R-717), carbon dioxide (R-744), and hydrocarbons like propane (R-290) and isobutane (R-600a).^[8] These substances have negligible GWP and ODP. However, challenges related to toxicity (ammonia) and flammability (hydrocarbons) require careful system design and safety considerations.

Quantitative Data on Refrigerant Properties

The following tables summarize the key environmental properties and safety classifications of representative refrigerants from each generation.

Table 1: Environmental Properties of Key Refrigerants

Refrigerant	Type	ODP ¹	GWP (100-year) ²
R-12	CFC	1.0	10900
R-22	HCFC	0.055	1810
R-134a	HFC	0	1430
R-32	HFC	0	675
R-410A	HFC Blend	0	2088
R-1234yf	HFO	0	4
R-717 (Ammonia)	Natural	0	0
R-744 (CO ₂)	Natural	1	1
R-290 (Propane)	Natural	0	3

¹ Ozone Depletion Potential (ODP) is a relative measure of the degradation to the ozone layer caused by a substance, with CFC-11 having a reference value of 1.0.^[5] ² Global Warming

Potential (GWP) is a measure of the heat-trapping ability of a substance relative to that of carbon dioxide (CO₂), which has a GWP of 1.[12][13] The 100-year time horizon is commonly used by regulators.[12][14]

Table 2: ASHRAE Safety Classification of Key Refrigerants

Refrigerant	ASHRAE Safety Group	Toxicity	Flammability
R-12	A1	Lower	No flame propagation
R-22	A1	Lower	No flame propagation
R-134a	A1	Lower	No flame propagation
R-32	A2L	Lower	Mildly flammable
R-410A	A1	Lower	No flame propagation
R-1234yf	A2L	Lower	Mildly flammable
R-717 (Ammonia)	B2L	Higher	Mildly flammable
R-744 (CO ₂)	A1	Lower	No flame propagation
R-290 (Propane)	A3	Lower	Highly flammable

The American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE) Standard 34 classifies refrigerants based on their toxicity and flammability.[15][16][17] Class A refrigerants have lower toxicity, while Class B have higher toxicity.[16][17] Flammability is categorized as 1 (no flame propagation), 2 (flammable), 2L (mildly flammable), or 3 (highly flammable).[16][17]

Experimental Protocols for Determining ODP and GWP

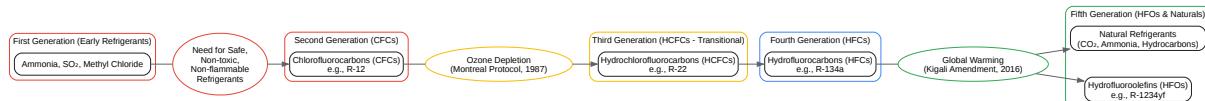
The determination of ODP and GWP values involves a combination of laboratory measurements and atmospheric modeling.

Ozone Depletion Potential (ODP)

The ODP of a substance is a measure of its relative ability to destroy stratospheric ozone. It is calculated relative to CFC-11, which is assigned an ODP of 1.0.[\[5\]](#) The determination of ODP involves:

- **Laboratory Studies:** These experiments measure the atmospheric lifetime of the compound and the rate of its chemical reactions in the stratosphere. This includes determining the efficiency of the substance in releasing chlorine or bromine atoms, which are the primary catalysts for ozone destruction.
- **Atmospheric Modeling:** Sophisticated computer models of the atmosphere are used to simulate the transport of the substance to the stratosphere and its subsequent chemical reactions.[\[18\]](#) These models incorporate data from laboratory studies and atmospheric observations to predict the overall impact on the ozone layer. The ODP is then calculated by comparing the modeled ozone depletion from the substance to the modeled ozone depletion from an equivalent mass of CFC-11.[\[18\]](#)

Global Warming Potential (GWP)


The GWP is a measure of the total contribution to global warming resulting from the emission of one unit of a gas relative to one unit of the reference gas, CO₂, which has a GWP of 1.[\[14\]](#) The calculation of GWP relies on several factors:

- **Infrared Absorption:** Laboratory measurements are conducted to determine the ability of the substance to absorb infrared radiation (heat).
- **Atmospheric Lifetime:** The atmospheric lifetime of the gas is determined through a combination of laboratory studies and atmospheric observations. This indicates how long the substance will persist in the atmosphere and continue to trap heat.
- **Radiative Forcing:** The radiative forcing of a gas is a measure of its direct impact on the Earth's energy balance. It is calculated based on the infrared absorption and atmospheric lifetime.
- **Time Horizon:** The GWP is calculated over a specific time horizon, typically 20, 100, or 500 years. The 100-year GWP is the most commonly used metric in regulatory frameworks.[\[12\]](#) [\[14\]](#)

The Intergovernmental Panel on Climate Change (IPCC) regularly assesses and publishes GWP values for a wide range of greenhouse gases in its assessment reports.[12]

Visualization of Refrigerant Development Pathway

The following diagrams illustrate the key drivers and transitions in the history of refrigerant development.

[Click to download full resolution via product page](#)

Caption: The evolution of refrigerants driven by safety and environmental concerns.

Conclusion

The history of hydrofluorocarbon refrigerants is a dynamic interplay between technological advancement and environmental stewardship. The journey from CFCs to HFCs was a direct response to the urgent need to protect the ozone layer. While successful in that regard, it inadvertently created a new challenge related to climate change. The current transition to HFOs and natural refrigerants, driven by the Kigali Amendment, represents the latest chapter in this ongoing story. For researchers and scientists, this history underscores the importance of a holistic approach to chemical design, considering not only immediate performance but also long-term environmental impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [insource.tech](#) [insource.tech]
- 2. [hvac-blog.acca.org](#) [hvac-blog.acca.org]
- 3. The Refrigerant Story: From R-22 to R-410A | Goodman Manufacturing [goodmanmfg.com]
- 4. [denix.osd.mil](#) [denix.osd.mil]
- 5. [epa.gov](#) [epa.gov]
- 6. The Montreal Protocol - HFC/HCFC Phase out | Danfoss [danfoss.com]
- 7. [airideal.com](#) [airideal.com]
- 8. [gluckmanconsulting.com](#) [gluckmanconsulting.com]
- 9. Kigali Amendment - Wikipedia [en.wikipedia.org]
- 10. [epa.gov](#) [epa.gov]
- 11. the history, current situation and future of refrigerant [clingac.com]
- 12. [trane.com](#) [trane.com]
- 13. Understanding GWP: Low-GWP Refrigerants Explained [lennox.com]
- 14. High-GWP Refrigerants | California Air Resources Board [ww2.arb.ca.gov]
- 15. Understanding Refrigerant Safety Classification: A Guide — Stout Energy- Energy Efficiency for Buildings [stoutenergy.me]
- 16. [ashrae.org](#) [ashrae.org]
- 17. [refrigerantsensor.com](#) [refrigerantsensor.com]
- 18. [carbontrail.net](#) [carbontrail.net]
- To cite this document: BenchChem. [A Technical Guide to the Historical Development of Hydrofluorocarbon Refrigerants]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162932#historical-context-of-hydrofluorocarbon-refrigerant-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com